- C-H chlorination of (hetero)anilines via photo/organo co-catalysisOrganic & Biomolecular Chemistry, 2022, 20(26), 5319-5324,
Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline structure
Produktname:4-Chloro-2-methylaniline
4-Chloro-2-methylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- Inchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- InChI-Schlüssel: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- Lächelt: ClC1C=C(C)C(N)=CC=1
- BRN: 878505
Berechnete Eigenschaften
- Genaue Masse: 141.03500
- Monoisotopenmasse: 141.035
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 94.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 26
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Flake crystalline to brown liquid.
- Dichte: 1.19 g/mL at 25 °C(lit.)
- Schmelzpunkt: 24-27 °C (lit.)
- Siedepunkt: 241 °C(lit.)
- Flammpunkt: Fahrenheit: 255.2° f
Celsius: 124° c - Brechungsindex: n20/D 1.583(lit.)
- PSA: 26.02000
- LogP: 2.81180
- FEMA: 3596
- Löslichkeit: Nicht bestimmt
- Dampfdruck: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H301,H311,H331,H341,H350,H410
- Warnhinweis: P201,P261,P273,P280,P301+P310,P311
- Transportnummer gefährlicher Stoffe:UN 2239 6.1/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 45-23/24/25-50/53-68
- Sicherheitshinweise: S53-S45-S60-S61
- FLUKA MARKE F CODES:8-10
- RTECS:XU5000000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1
- Risikophrasen:R23/24/25; R45; R50/53; R68
- PackingGroup:III
- Sicherheitsbegriff:6.1(b)
- Verpackungsgruppe:III
- Lagerzustand:Store at room temperature
4-Chloro-2-methylaniline Zolldaten
- HS-CODE:2921430090
- Zolldaten:
China Zollkodex:
2921430090Übersicht:
292143090 Toluidin und seine Derivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenNachweisdokument und Ursprungsnummer (Beispiel beigefügtes Ursprungszeugnis, Ursprung in der Europäischen Union)
Zusammenfassung:
HS:292143090 Toluidine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
4-Chloro-2-methylaniline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423689635-100g |
4-Chloro-2-methylaniline |
95-69-2 | 96%(GC) | 100g |
¥ 611.8 | 2024-07-20 | |
abcr | AB251468-100 g |
4-Chloro-2-methylaniline, 95%; . |
95-69-2 | 95% | 100g |
€126.60 | 2023-05-20 | |
Cooke Chemical | A2351612-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
RMB 960.00 | 2025-02-21 | |
Enamine | EN300-19546-5.0g |
4-chloro-2-methylaniline |
95-69-2 | 97% | 5.0g |
$29.0 | 2023-07-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
Life Chemicals | F1995-0194-5g |
4-Chloro-2-methylaniline |
95-69-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
Apollo Scientific | OR17861-250g |
4-Chloro-2-methylaniline |
95-69-2 | 250g |
£72.00 | 2025-02-19 | ||
TRC | C349800-25g |
4-Chloro-2-methylaniline |
95-69-2 | 25g |
$ 80.00 | 2022-04-01 |
4-Chloro-2-methylaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C
Referenz
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Referenz
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Referenz
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Referenz
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximesJournal of the Iranian Chemical Society, 2021, 18(11), 3119-3125,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt
Referenz
- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary AminesEuropean Journal of Organic Chemistry, 2022, 2022(27),,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Referenz
- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilinesTetrahedron, 1987, 43(18), 4221-6,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt
Referenz
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous mediaChemistry Letters, 2005, 34(3), 340-341,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic aminesJournal of the American Chemical Society, 1974, 96(17), 5487-95,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt
Referenz
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromaticsCatalysis Science & Technology, 2015, 5(1), 286-295,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
Referenz
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in waterCanadian Journal of Chemistry, 2003, 81(3), 197-198,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C
Referenz
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenesTetrahedron, 2014, 70(36), 6100-6105,
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Referenz
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux
Referenz
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocyclesSynthetic Communications, 2018, 48(20), 2708-2714,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C
Referenz
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
Referenz
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotolueneHuaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Stereoselectivity in central analgesic action of tocainide and its analogsChirality, 1993, 5(3), 135-42,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffoldsNature Chemistry, 2017, 9(7), 681-688,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
Referenz
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) HalidesOrganic Letters, 2015, 17(24), 6210-6213,
Herstellungsverfahren 22
Reaktionsbedingungen
Referenz
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in waterCanadian Journal of Chemistry, 1996, 74(7), 1321-1328,
Herstellungsverfahren 23
Reaktionsbedingungen
Referenz
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesisJournal of the Chemical Society of Pakistan, 1981, 3(1), 31-3,
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C
Referenz
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquidsBeilstein Journal of Organic Chemistry, 2012, 8, 744-748,
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Referenz
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperatureSynthetic Communications, 2021, 51(14), 2077-2087,
Herstellungsverfahren 27
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Referenz
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activityPharma Chemica, 2014, 6(6), 411-417,
4-Chloro-2-methylaniline Raw materials
- Methylmagnesium Chloride (3M in THF)
- 2-Nitrosotoluene
- N-(o-Tolyl)hydroxylamine
- 1-azido-4-chloro-2-methylbenzene
- (4-chloro-2-methylphenyl)boronic acid
- 5-Chloro-2-nitrotoluene
- Magnesium(1+), bromo-
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95-69-2)4-Chloro-2-methylaniline
Bestellnummer:A959175
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 16:09
Preis ($):271.0
4-Chloro-2-methylaniline Verwandte Literatur
-
1. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626
-
Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780
-
4. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815
-
5. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Amintoluole
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Toluole Amintoluole
- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide
95-69-2 (4-Chloro-2-methylaniline) Verwandte Produkte
- 13395-16-9(Copper(II) acetylacetonate)
- 1695766-78-9(4-amino-1-(2-methylbutyl)-1H-pyrazole-3-carboxylic acid)
- 1780687-83-3(3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one)
- 2138107-36-3(4-Tert-butyl-3-[(2-ethoxyethyl)(methyl)amino]cyclohexan-1-ol)
- 1334620-33-5(2-methanesulfonyl-N-methylbenzene-1-sulfonamide)
- 1361660-47-0(6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde)
- 2418694-02-5(lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate)
- 2229233-09-2(O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine)
- 1097616-40-4(3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid)
- 2172390-71-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpyrrolidine-3-carboxylic acid)
Empfohlene Lieferanten
atkchemica
(CAS:95-69-2)4-Chloro-2-methylaniline

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-69-2)4-Chloro-2-methylaniline

Reinheit:99%
Menge:200KG
Preis ($):Untersuchung